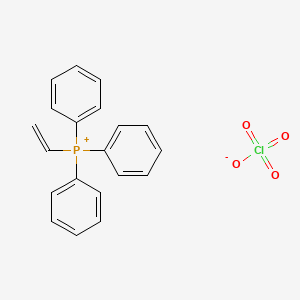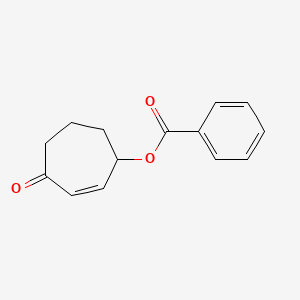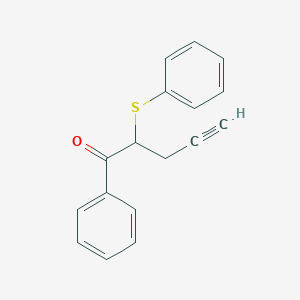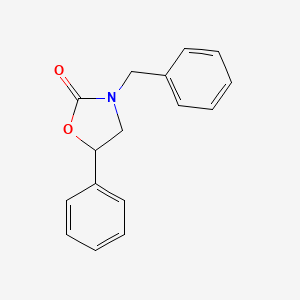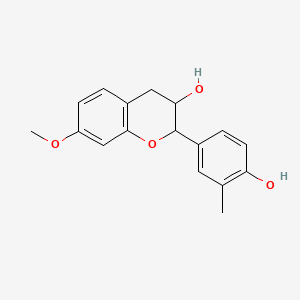
2H-1-Benzopyran-3-ol, 3,4-dihydro-2-(4-hydroxy-3-methylphenyl)-7-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-3-ol, 3,4-dihydro-2-(4-hydroxy-3-methylphenyl)-7-methoxy- is a complex organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-ol, 3,4-dihydro-2-(4-hydroxy-3-methylphenyl)-7-methoxy- typically involves multi-step organic reactions. Common starting materials might include phenolic compounds and methoxy-substituted benzaldehydes. The synthesis could involve:
Aldol Condensation: Combining the phenolic compound with benzaldehyde under basic conditions.
Cyclization: Forming the benzopyran ring through intramolecular cyclization.
Reduction: Reducing any intermediate double bonds to achieve the desired dihydro structure.
Methoxylation: Introducing the methoxy group through methylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include using catalysts to increase yield and purity, as well as employing continuous flow reactors for efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the benzopyran ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, benzopyran derivatives are often studied for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Medicine
Pharmaceutical research might explore this compound for its potential as a drug candidate. Its structural features could interact with biological targets to produce therapeutic effects.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or coatings, due to their chemical stability and reactivity.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological activity. Generally, benzopyran derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The methoxy and hydroxy groups might play a role in binding to these molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarins: Another class of benzopyran derivatives known for their anticoagulant properties.
Flavonoids: Naturally occurring benzopyrans with antioxidant and anti-inflammatory activities.
Chromenes: Compounds with a similar core structure but different substituents.
Uniqueness
What sets 2H-1-Benzopyran-3-ol, 3,4-dihydro-2-(4-hydroxy-3-methylphenyl)-7-methoxy- apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and hydroxy groups provides unique sites for chemical interactions.
Propriétés
Numéro CAS |
116139-52-7 |
|---|---|
Formule moléculaire |
C17H18O4 |
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
2-(4-hydroxy-3-methylphenyl)-7-methoxy-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C17H18O4/c1-10-7-12(4-6-14(10)18)17-15(19)8-11-3-5-13(20-2)9-16(11)21-17/h3-7,9,15,17-19H,8H2,1-2H3 |
Clé InChI |
BVZKYKMYKRBBCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2C(CC3=C(O2)C=C(C=C3)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


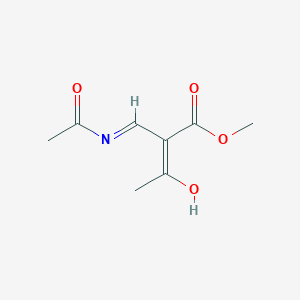
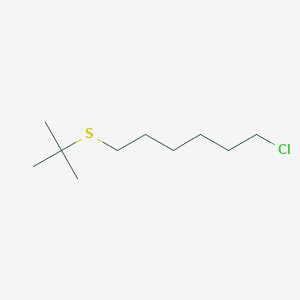

![5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid](/img/structure/B14299772.png)
![3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14299775.png)

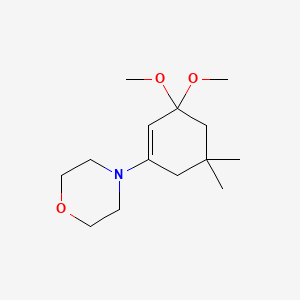
![Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol](/img/structure/B14299794.png)
